molecular formula C22H26N4O2 B5343835 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole

Cat. No. B5343835
M. Wt: 378.5 g/mol
InChI Key: PAMBERATXMMUAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or receptors involved in various cellular processes such as cell growth, apoptosis, and neurotransmitter release.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. It has also been studied for its effects on neurotransmitter release and its potential use in treating depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole in lab experiments include its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. It also has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. However, the limitations of using this compound in lab experiments include its limited availability and high cost.

Future Directions

There are several future directions for the study of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole. One direction is to further investigate its potential applications in cancer research and infectious diseases. Another direction is to study its effects on neurotransmitter release and its potential use in treating depression and anxiety disorders. Additionally, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods for this compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole involves the reaction of 2-methyl-1H-benzimidazole-5-carboxylic acid with 1-(2-methoxyphenyl)piperazine and ethyl chloroformate. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform.

Scientific Research Applications

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole has been studied for its potential applications in various fields such as cancer research, neuroscience, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential use in treating depression and anxiety disorders. In infectious diseases, it has been studied for its antibacterial and antiviral properties.

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(6-methyl-1H-benzimidazol-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-16-7-8-17-18(15-16)24-21(23-17)9-10-22(27)26-13-11-25(12-14-26)19-5-3-4-6-20(19)28-2/h3-8,15H,9-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMBERATXMMUAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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